5-Methoxyquinolin-4-amine
Overview
Description
5-Methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Tubulin Polymerization Inhibitory Effects : Certain compounds, like those with sulfide and sulfone groups between a 3,4,5-trimethoxyphenyl ring and 5-amino-6-methoxyquinoline, have shown promising antiproliferative activity and tubulin polymerization inhibitory effects (Lee et al., 2011).
Anticancer Potential : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potential as an effective anticancer agent with high blood-brain barrier penetration and potent apoptosis induction capabilities (Sirisoma et al., 2009).
Chemosensor for Cadmium : A study found that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+, which could be useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Fluorescence in Biomedical Analysis : 6-Methoxy-4-quinolone is a novel, stable fluorophore with strong fluorescence in a wide pH range, making it useful for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Potential in Memory Retention : 5-HT6 receptor antagonists, which include certain quinoline derivatives, show potential in improving memory retention, although further research is needed to confirm their role in learning and memory disorders (Russell & Dias, 2002).
Antibacterial and Antifungal Activities : New quinoline derivatives with 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
properties
IUPAC Name |
5-methoxyquinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFSPWLDZBWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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